molecular formula C26H25N3 B383125 3-(2-(1-phenyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)ethyl)-1H-indole CAS No. 380539-17-3

3-(2-(1-phenyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)ethyl)-1H-indole

Cat. No.: B383125
CAS No.: 380539-17-3
M. Wt: 379.5g/mol
InChI Key: KRMMEYMDESDAIT-UHFFFAOYSA-N
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Description

3-(2-(1-phenyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)ethyl)-1H-indole is a complex organic compound that features a pyrazole ring fused with an indole structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(1-phenyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)ethyl)-1H-indole typically involves multi-step organic reactions. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone. This intermediate is then reacted with p-tolyl hydrazine under acidic conditions to yield the desired pyrazole derivative. The final step involves the coupling of this pyrazole derivative with an indole moiety through a Friedel-Crafts alkylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(2-(1-phenyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)ethyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-(1-phenyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)ethyl)-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(1-phenyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)ethyl)-1H-indole involves its interaction with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity or altering their function. For example, it may inhibit topoisomerase II, an enzyme involved in DNA replication, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-3-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid ethyl ester
  • 3-(pyridin-3-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]thiazol-5-amine
  • 1-phenyl-3-methyl-5-pyrazolone

Uniqueness

3-(2-(1-phenyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)ethyl)-1H-indole is unique due to its specific structural combination of a pyrazole ring with an indole moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound in various fields of research .

Properties

IUPAC Name

3-[2-[3-(4-methylphenyl)-2-phenyl-3,4-dihydropyrazol-5-yl]ethyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3/c1-19-11-13-20(14-12-19)26-17-22(28-29(26)23-7-3-2-4-8-23)16-15-21-18-27-25-10-6-5-9-24(21)25/h2-14,18,26-27H,15-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMMEYMDESDAIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3)CCC4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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